molecular formula C15H15N3OS B11063966 4-ethyl-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol

4-ethyl-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol

Cat. No.: B11063966
M. Wt: 285.4 g/mol
InChI Key: PXKLQJSEYICHEO-UHFFFAOYSA-N
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Description

EMPT , is a heterocyclic compound. Its structure combines a pyrazole ring with a thiazole moiety, resulting in unique properties. Let’s explore its synthesis and applications.

Preparation Methods

Synthetic Routes:

  • Hantzsch Synthesis

    • EMPT can be synthesized via the Hantzsch pyrazole synthesis. This involves the condensation of an α,β-unsaturated ketone (such as ethyl acetoacetate) with thiosemicarbazide, followed by cyclization.
    • The reaction proceeds under mild conditions and yields EMPT as a yellow crystalline solid.
  • Industrial Production

    • While not commonly produced industrially, EMPT can be synthesized on a laboratory scale using the methods mentioned above.

Chemical Reactions Analysis

EMPT undergoes several reactions:

    Oxidation: EMPT can be oxidized to form its corresponding pyrazole carboxylic acid.

    Reduction: Reduction of the pyrazole ring leads to the corresponding dihydropyrazole.

    Substitution: The phenyl group can be substituted using various electrophiles (e.g., halogens, acyl chlorides).

    Common Reagents and Conditions:

Scientific Research Applications

EMPT finds applications in various fields:

Mechanism of Action

  • EMPT’s mechanism of action depends on its specific application.
  • In anti-inflammatory contexts, it likely inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
  • Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

  • EMPT’s uniqueness lies in its combination of pyrazole and thiazole rings.
  • Similar compounds include pyrazoles, thiazoles, and related heterocycles, but none precisely match EMPT’s structure.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C15H15N3OS/c1-3-12-10(2)17-18(14(12)19)15-16-13(9-20-15)11-7-5-4-6-8-11/h4-9,17H,3H2,1-2H3

InChI Key

PXKLQJSEYICHEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN(C1=O)C2=NC(=CS2)C3=CC=CC=C3)C

solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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